アジド-PEG3-(CH2)3OH

説明

Azido-PEG3-(CH2)3OH is a PEG linker with a three-carbon chain between the PEG fragment and the OH group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

Azido-PEG3-(CH2)3OH is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis

Azido-PEG3-(CH2)3OH has a molecular weight of 233.3 g/mol and a molecular formula of C9H19N3O4 . It contains an azide group and a terminal hydroxyl group .Chemical Reactions Analysis

The azide group in Azido-PEG3-(CH2)3OH can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis

Azido-PEG3-(CH2)3OH has a molecular weight of 233.3 g/mol and a molecular formula of C9H19N3O4 . It is soluble in water, DMSO, DCM, and DMF .科学的研究の応用

薬物複合体合成

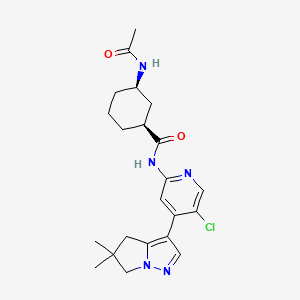

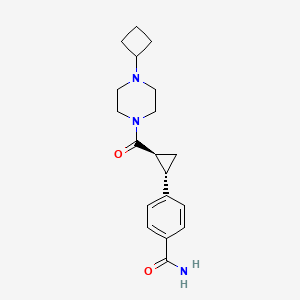

アジド-PEG3-(CH2)3OH: は、標的化された薬物複合体の合成において不可欠な役割を果たします。 アジド基は、クリックケミストリーを通じて標的分子に薬物を結合させることを可能にし、疾患細胞に直接薬物を送達できる複合体を作り出すことで、副作用を最小限に抑え、治療効果を向上させます {svg_1}.

タンパク質およびペプチドのPEG化

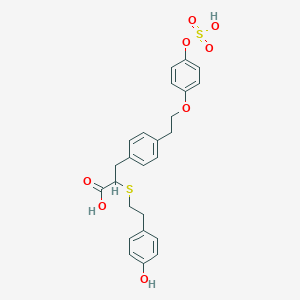

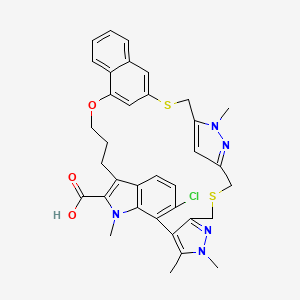

この化合物は、タンパク質およびペプチドのPEG化に使用され、このプロセスでは、ポリエチレングリコール(PEG)鎖が分子に結合されます。 PEG化は、治療用タンパク質およびペプチドの安定性、溶解性、半減期を向上させることができ、臨床応用においてより効果的になります {svg_2}.

薬物送達システムの開発

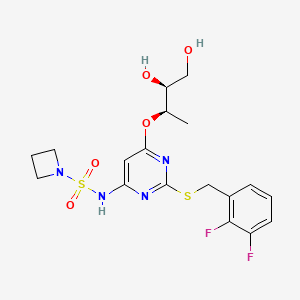

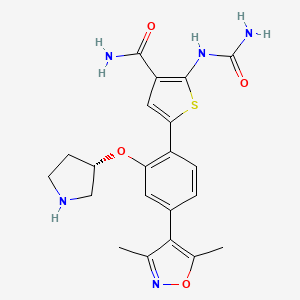

This compound: は、高度な薬物送達システムの開発において重要な役割を果たします。 PEG鎖を治療薬に結合させることで、特に標的療法において、薬物の送達と制御放出を強化します {svg_3}.

生体複合体形成戦略

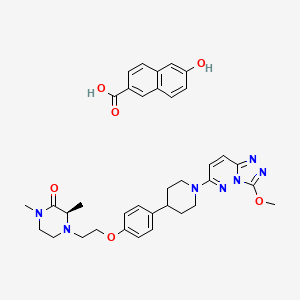

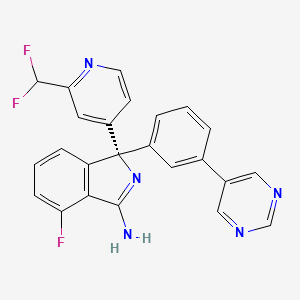

This compoundのアジド基は、銅触媒アジド-アルキン環状付加(CuAAC)や歪み促進アジド-アルキン環状付加(SPAAC)などの生体複合体形成戦略において非常に反応性が高いです。 この反応性は、さまざまな生体分子間で安定な共有結合を、最小限の副反応で作るために不可欠です {svg_4}.

薬物動態プロファイルの向上

This compoundのPEG3リンカーは、薬物の薬物動態プロファイルを修飾するために使用できる生体適合性スペーサーとして機能します。 この修飾は、薬物の分布の改善、投与頻度の減少、患者のコンプライアンスの向上につながる可能性があります {svg_5}.

溶解性の向上と免疫原性の低減

This compoundのPEGスペーサーの親水性により、疎水性薬物の水性媒体における溶解性が増加します。 さらに、PEG化は、治療薬の免疫原性を低下させることができ、免疫反応が起こる可能性を減らすことができます {svg_6}.

化学修飾と誘導体化

This compoundの末端ヒドロキシル(OH)基は、さらなる化学修飾の可能性を提供します。 研究者は、OH基を他の反応性官能基に置き換えることができ、研究開発目的のためにさまざまな新規化合物を生成することができます {svg_7}.

クリックケミストリー反応

This compound: は、高い収率と特異性で知られるクリックケミストリー反応における重要な役割を果たします。 これらの反応は、分子内の特定の部位に、分子プローブ、薬物、またはその他の官能基を迅速かつ確実に結合させるために使用されます {svg_8}.

作用機序

Target of Action

Azido-PEG3-(CH2)3OH is a polyethylene glycol (PEG) derivative . Its primary targets are molecules that contain alkyne, BCN, or DBCO groups . These targets are often found in various biological and chemical entities, making Azido-PEG3-(CH2)3OH a versatile tool in pharmaceutical research and development .

Mode of Action

Azido-PEG3-(CH2)3OH interacts with its targets through a process known as Click Chemistry . Specifically, the azide group in Azido-PEG3-(CH2)3OH reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is highly selective and efficient, leading to minimal side reactions .

Biochemical Pathways

The formation of the triazole linkage alters the structure and function of the target molecules . While the specific biochemical pathways affected by Azido-PEG3-(CH2)3OH depend on the nature of the target molecules, the compound generally enables the synthesis of targeted drug conjugates, PEGylation of proteins and peptides, and the development of advanced drug delivery systems .

Pharmacokinetics

Azido-PEG3-(CH2)3OH has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can enhance its absorption and distribution in the body.

Result of Action

The result of Azido-PEG3-(CH2)3OH’s action at the molecular and cellular levels is the formation of stable, covalent linkages with target molecules . This can lead to changes in the target molecules’ structure and function, potentially enhancing their therapeutic efficacy or enabling their use in advanced drug delivery systems .

Action Environment

The action of Azido-PEG3-(CH2)3OH can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction may depend on the pH and temperature of the environment . Moreover, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store Azido-PEG3-(CH2)3OH at -20°C to maintain its stability and reactivity.

将来の方向性

生化学分析

Biochemical Properties

Azido-PEG3-(CH2)3OH is known for its high reactivity in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . These click chemistry reactions enable the formation of stable, covalent linkages with minimal side reactions, making azido-functionalized PEGs ideal for advanced bioconjugation strategies .

Cellular Effects

Peg derivatives are generally known to enhance stability, solubility, and bioavailability of conjugated molecules . This could influence cell function by improving the delivery and effectiveness of conjugated drugs or biomolecules.

Molecular Mechanism

The azide group in Azido-PEG3-(CH2)3OH can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly specific and efficient, enabling precise control over the conjugation process . The hydroxyl group at the other end of the molecule provides further reactivity for additional chemical modifications .

Temporal Effects in Laboratory Settings

Peg derivatives are generally known for their stability, which contributes to their widespread use in biomedical applications .

Metabolic Pathways

Peg derivatives are generally known to be biologically inert and resistant to metabolic degradation .

Transport and Distribution

Peg derivatives are generally known to enhance the solubility and bioavailability of conjugated molecules, which could influence their transport and distribution .

Subcellular Localization

The localization of PEG-conjugated molecules can be influenced by the properties of the conjugated molecule .

特性

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSDGPCVMBHTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230636 | |

| Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807512-36-2 | |

| Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)

![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)